富来凡特兰琥珀酸盐

描述

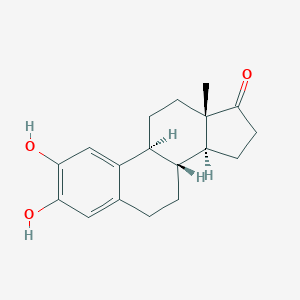

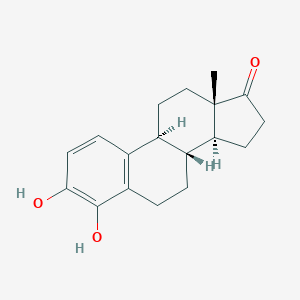

富来士坦琥珀酸盐是一种选择性5-羟色胺 (5-羟色胺; 5-HT) 1B 和 1D 受体激动剂,常用于治疗偏头痛。它以商品名 Frova 出售。 该化合物以其引起供应头部血液的动脉和静脉血管收缩的能力而闻名,从而减轻偏头痛症状 .

科学研究应用

富来士坦琥珀酸盐具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在医学上,它主要用于急性治疗成人有或无先兆的偏头痛发作。 它也已被研究用于治疗经期偏头痛 . 在化学中,富来士坦琥珀酸盐用作各种分析技术的参考标准 . 其独特的性质使其成为药理学和药物开发研究中的一种有价值的化合物。

作用机制

富来士坦琥珀酸盐的作用机制涉及其与 5-HT1B 和 5-HT1D 受体的高亲和力结合。 这种结合会导致脑外、颅内动脉血管收缩,从而抑制这些血管的过度扩张,据信这是偏头痛的原因 . 富来士坦琥珀酸盐对 GABA A 介导的通道活性没有明显影响,并且对苯二氮卓类结合位点没有明显的亲和力 .

生化分析

Biochemical Properties

Frovatriptan succinate has high affinity for the 5-HT (1B) and 5-HT (1D) receptors . The interaction between Frovatriptan succinate and these receptors is believed to inhibit excessive dilation of extracerebral, intracranial arteries and veins that supply blood to the head .

Cellular Effects

Frovatriptan succinate influences cell function by acting on the 5-HT1B/1D receptors. This interaction leads to vasoconstriction of arteries and veins that supply blood to the head, thereby reducing the symptoms of migraine .

Molecular Mechanism

Frovatriptan succinate exerts its effects at the molecular level by binding to the 5-HT1B/1D receptors with high affinity . This binding interaction leads to vasoconstriction of arteries and veins that supply blood to the head .

Temporal Effects in Laboratory Settings

The pharmacokinetic evaluations of Frovatriptan succinate in healthy subjects found that it has an acceptable pharmacokinetic profile . The blood levels were proportional to the administered dose, with the mean C max and AUC last ranging from approximately 6.27 ng/mL– 17.35 ng/mL and 92.52 h⋅ng/mL – 287.40 h⋅ng/mL over the dose range .

Metabolic Pathways

Frovatriptan succinate is involved in the serotonin 5-HT1B/1D receptor pathway

准备方法

富来士坦琥珀酸盐的制备涉及多种合成路线和反应条件。一种方法包括 4-氰基苯肼盐酸盐与 4-苄氧基环己酮在乙酸中反应生成 3-苄氧基-6-氰基-1,2,3,4-四氢咔唑。然后用氢氧化钠水解该中间体生成 3-羟基-6-氰基-1,2,3,4-四氢咔唑,然后在吡啶存在下用甲苯磺酰氯进一步处理以形成相应的甲苯磺酰基四氢咔唑。 用甲胺在 100°C 密封管中处理除去甲苯磺酰基,生成 3-甲基氨基-6-氰基-1,2,3,4-四氢咔唑 .

化学反应分析

富来士坦琥珀酸盐经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氢氧化钠、甲苯磺酰氯和甲胺。 这些反应产生的主要产物包括各种中间体,例如 3-苄氧基-6-氰基-1,2,3,4-四氢咔唑和 3-甲基氨基-6-氰基-1,2,3,4-四氢咔唑 .

相似化合物的比较

富来士坦琥珀酸盐属于三级胺类药物,是选择性 5-HT1B/1D 受体激动剂。该类中的类似化合物包括舒马曲坦、佐米曲坦和利扎曲坦。 与这些化合物相比,富来士坦琥珀酸盐的半衰期更长,这可能有助于其治疗偏头痛的持续时间更长 .

属性

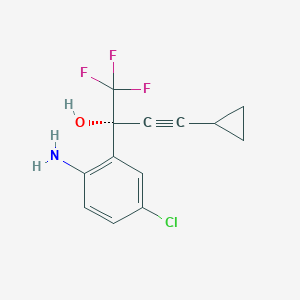

IUPAC Name |

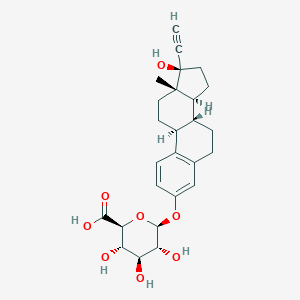

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTHWNUUXINXHN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166543 | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-09-7, 158930-17-7 | |

| Record name | Frovatriptan succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frovatriptan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Frovatriptan succinate exert its therapeutic effect?

A1: Frovatriptan succinate is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].

Q2: What is the molecular formula and weight of Frovatriptan succinate?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, Frovatriptan succinate is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as Frovatriptan succinate monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.

Q3: Is there spectroscopic data available for Frovatriptan succinate?

A3: Yes, UV spectrophotometry is commonly used to analyze Frovatriptan succinate. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].

Q4: What is known about the stability of Frovatriptan succinate?

A4: Frovatriptan succinate exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.

Q5: What challenges are associated with formulating Frovatriptan succinate, and what strategies have been investigated to address them?

A5: Frovatriptan succinate’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.

Q6: How is Frovatriptan succinate absorbed and distributed in the body?

A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of Frovatriptan succinate is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].

Q7: Does Frovatriptan succinate exhibit gender-specific pharmacokinetic differences?

A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].

Q8: What is the evidence supporting the efficacy of Frovatriptan succinate in migraine treatment?

A8: Frovatriptan succinate has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].

Q9: Are there any known safety concerns or long-term effects associated with Frovatriptan succinate?

A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.

Q10: What analytical techniques are commonly employed for the characterization and quantification of Frovatriptan succinate?

A10: Several analytical methods are utilized for analyzing Frovatriptan succinate. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining Frovatriptan succinate levels in various matrices [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)